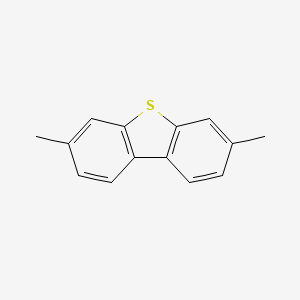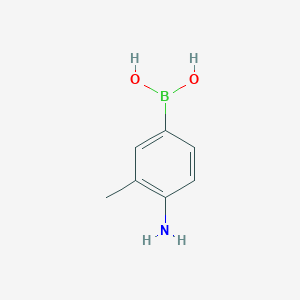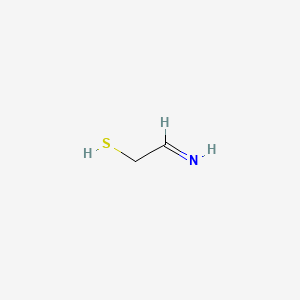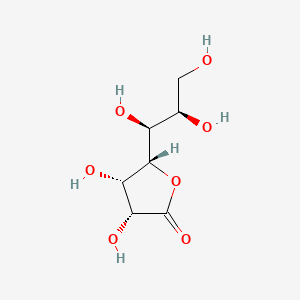
D-Glycero-L-manno-heptono-gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glycero-L-manno-heptono-gamma-lactone is a chemical compound with the empirical formula C7H12O7 and a molecular weight of 208.17 g/mol . It is a lactone, which is a cyclic ester, and contains multiple hydroxyl groups. This compound is known for its role in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glycero-L-manno-heptono-gamma-lactone can be synthesized through several methods. One common approach involves the oxidation of D-glycero-L-manno-heptose, followed by cyclization to form the lactone ring . The reaction typically requires specific conditions, such as the presence of an oxidizing agent like sodium periodate and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the precursor sugars, which are then chemically converted to the desired lactone through a series of controlled reactions .
Chemical Reactions Analysis
Types of Reactions
D-Glycero-L-manno-heptono-gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: Hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Heptonic acids.
Reduction: Heptanol derivatives.
Substitution: Ester and ether derivatives.
Scientific Research Applications
D-Glycero-L-manno-heptono-gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of D-Glycero-L-manno-heptono-gamma-lactone involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions are crucial for understanding its role in metabolic pathways and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
D-Glycero-D-manno-heptose: A similar compound with a different stereochemistry.
L-Glycero-D-manno-heptose: Another stereoisomer with distinct properties.
Heptonic acids: Oxidized derivatives of heptono-gamma-lactones.
Uniqueness
D-Glycero-L-manno-heptono-gamma-lactone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it a versatile intermediate in various chemical reactions. Its ability to form stable cyclic structures also distinguishes it from other similar compounds .
Properties
CAS No. |
22404-04-2 |
|---|---|
Molecular Formula |
C7H12O7 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
InChI Key |
VIVCRCODGMFTFY-PHYPRBDBSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)

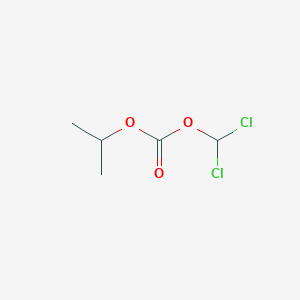
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
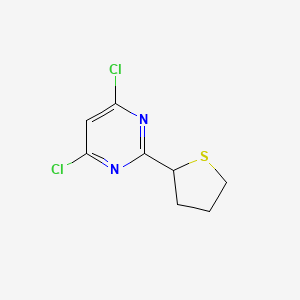
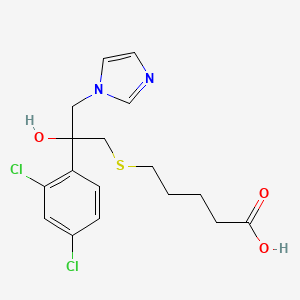
![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)
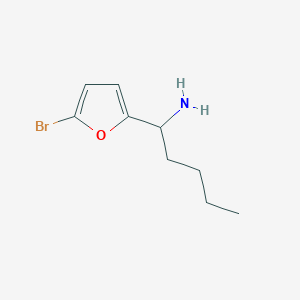
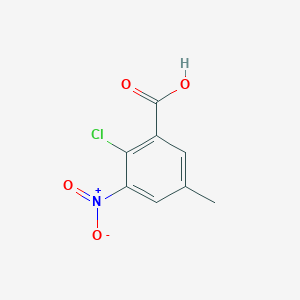
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)
